![molecular formula C52H77N15O12 B549627 Substance P (1-9) CAS No. 57468-17-4](/img/structure/B549627.png)
Substance P (1-9)
Overview
Description
Substance P (1-9) is a nonapeptide, which means it is composed of nine amino acid residuesSubstance P is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (1-9) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are then added one by one in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Substance P (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Substance P (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acid derivatives
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Reduced peptides with restored methionine residues.
Substitution: Peptide analogs with altered amino acid sequences
Scientific Research Applications
Pain Perception and Neurology
Substance P (1-9) has been investigated for its role in modulating pain pathways. Research indicates that it can influence nociceptive signaling in the central nervous system. Studies show that this peptide fragment can enhance pain responses when administered in experimental models, suggesting its utility in understanding pain mechanisms and developing analgesic therapies .
Inflammation and Immune Response
The involvement of Substance P (1-9) in inflammatory processes has been well-documented. It is released from sensory neurons during inflammatory responses, contributing to neurogenic inflammation. This peptide fragment has been shown to regulate immune cell functions, promoting the release of pro-inflammatory cytokines . The following table summarizes key findings related to its role in inflammation:
Psychiatric Disorders
Emerging research suggests that Substance P (1-9) may play a role in mood regulation and anxiety disorders. Elevated levels of Substance P have been associated with major depressive disorder and anxiety conditions, indicating potential therapeutic targets for interventions .
Ocular Applications
Recent studies have explored the effects of Substance P (1-9) on ocular health, particularly its role in corneal wound healing. The peptide has been shown to promote epithelial cell migration and proliferation, making it a candidate for therapeutic applications in ocular injuries .
Case Study 1: Pain Management
A study conducted on animal models demonstrated that administration of Substance P (1-9) resulted in increased sensitivity to painful stimuli, affirming its role as a facilitator of pain pathways. This finding supports the hypothesis that targeting NK1R could provide new avenues for pain management therapies.
Case Study 2: Inflammatory Bowel Disease
In a clinical setting, elevated levels of Substance P were observed in patients with inflammatory bowel disease, correlating with disease severity. Targeting Substance P signaling pathways has been proposed as a potential therapeutic strategy to mitigate inflammatory responses in such conditions.
Case Study 3: Ocular Surface Disorders
Research involving patients with corneal abrasions indicated that topical application of formulations containing Substance P (1-9) led to improved healing rates compared to control groups, suggesting its efficacy as a treatment for ocular surface injuries.
Mechanism of Action
Substance P (1-9) exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. These pathways include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium ions and activation of protein kinase C (PKC). These signaling events result in the modulation of pain perception, inflammation, and other processes .
Comparison with Similar Compounds
Substance P (1-9) is similar to other tachykinin peptides, such as neurokinin A and neurokinin B. it is unique in its specific sequence and the physiological effects it mediates. While neurokinin A and neurokinin B also bind to NK1R, they have different affinities and elicit distinct responses. Substance P (1-9) is particularly notable for its role in pain perception and inflammation .
List of Similar Compounds
- Neurokinin A
- Neurokinin B
- Neuropeptide Y
- Vasoactive Intestinal Peptide
- Calcitonin Gene-Related Peptide
Biological Activity
Substance P (SP) is an undecapeptide that plays a crucial role in various biological processes, including pain perception, inflammation, and immune response. This article focuses on the biological activity of the truncated form of this neuropeptide, Substance P (1-9), exploring its mechanisms, effects on different biological systems, and relevant research findings.
Overview of Substance P
Substance P is a member of the tachykinin family and is primarily associated with the neurokinin-1 receptor (NK1R), which mediates its biological effects. SP is synthesized in the central and peripheral nervous systems and released from sensory nerves in response to noxious stimuli. It has been implicated in several physiological and pathological processes, including nociception (pain signaling), inflammation, and neurogenic responses.
The biological activity of Substance P is primarily mediated through G protein-coupled receptors (GPCRs), particularly NK1R. Upon binding to NK1R, SP activates intracellular signaling pathways involving:
- Inositol trisphosphate (IP3) and diacylglycerol (DAG) : These pathways lead to calcium mobilization and activation of protein kinase C.
- Cyclic adenosine monophosphate (cAMP) : This pathway influences various cellular responses, including gene expression and cell proliferation.
Biological Activity of Substance P (1-9)
Substance P (1-9) is a C-terminally truncated form of SP that retains some biological activity but exhibits different receptor interactions compared to the full-length peptide. Research indicates that SP(1-9) can activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), although with reduced potency compared to intact SP. This interaction suggests that SP(1-9) may play a regulatory role in inflammatory responses without activating NK1R.
Table 1: Comparison of Biological Activities
Activity | Substance P | Substance P (1-9) |
---|---|---|
NK1R Activation | High | None |
MRGPRX2 Activation | Low | Moderate |
Calcium Mobilization | Yes | Yes |
Cytokine Induction | Yes | Limited |
Role in Inflammation | Significant | Modulatory |
Case Study 1: Role in Inflammation
A study explored the role of Substance P in inflammation and wound healing. It was found that SP promotes the recruitment of immune cells such as neutrophils and enhances their chemotactic responses through NK1R activation. In contrast, SP(1-9) showed limited effects on immune cell migration but could still influence cytokine production indirectly by modulating other pathways.
Case Study 2: Pain Modulation
Research has shown that antagonists targeting NK1R can reduce pain levels in chronic pain models. However, studies involving SP(1-9) suggest a potential for this peptide to modulate pain through MRGPRX2 without the adverse effects associated with NK1R activation. This finding opens avenues for developing novel analgesics that leverage the unique properties of truncated peptides.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Substance P (1-9):
- Calcium Mobilization : SP(1-9) was shown to mobilize calcium in transfected cells expressing MRGPRX2, indicating its potential role in neuroinflammatory processes .
- Cytokine Production : While SP significantly induces cytokine production in immune cells, SP(1-9) has a more limited capacity to do so, suggesting a more nuanced role in immune modulation .
- Clinical Implications : The differential activity of SP(1-9) compared to full-length SP suggests potential therapeutic applications in conditions where modulation rather than complete activation of neurokinin receptors is desired .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57468-17-4 | |
Record name | Substance P (1-9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?
A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.
Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?
A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].
Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?
A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.
Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?
A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.
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